Structural Differentiation: 4H-1,4-Benzothiazine Core vs. Classical 2H-1,2-Benzothiazine Oxicams
The target compound features a 4H-1,4-benzothiazine 1,1-dione core, whereas the clinically established NSAIDs piroxicam and meloxicam are based on a 2H-1,2-benzothiazine 1,1-dioxide scaffold. This fundamental regioisomeric difference alters the spatial orientation of the C-2 benzoyl substituent relative to the sulfone group, which can drastically influence COX-2 binding pocket complementarity. No quantitative enzymatic inhibition data are available for the target compound to confirm the functional consequence of this structural distinction. [1]
| Evidence Dimension | Core heterocyclic scaffold |
|---|---|
| Target Compound Data | 4H-1,4-benzothiazine 1,1-dione (CAS 1114650-32-6) |
| Comparator Or Baseline | 2H-1,2-benzothiazine 1,1-dioxide (e.g., piroxicam, meloxicam) |
| Quantified Difference | Not quantified; regioisomeric scaffold difference |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES notation |
Why This Matters
Researchers seeking a non-oxicam benzothiazine dioxide scaffold for novel IP or differential pharmacology must verify this structural distinction, as it precludes direct biological extrapolation from classical oxicam SAR.
- [1] MDPI Pharmaceuticals. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. 18(10):1484. View Source
